DL-phenylalanine

Catalog No.
S701828
CAS No.
150-30-1
M.F
C9H12NO2+
M. Wt
166.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-phenylalanine

CAS Number

150-30-1

Product Name

DL-phenylalanine

IUPAC Name

2-amino-3-phenylpropanoic acid

Molecular Formula

C9H12NO2+

Molecular Weight

166.2 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

COLNVLDHVKWLRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Solubility

14.2 mg/mL at 25 °C
26.9 mg/mL at 25 °C
Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

DL-PHENYLALANINE;150-30-1;phenylalanine;2-amino-3-phenylpropanoicacid;DL-3-Phenylalanine;H-DL-Phe-OH;phenylalanin;2-Amino-3-phenylpropionicacid;Phenylalanine,dl-;DL-2-Amino-3-phenylpropanoicacid;Alanine,phenyl-,dl-;DL-.beta.-Phenylalanine;alpha-Amino-beta-phenylpropionicacid;PhenylalanineDL-form;NSC9959;2-Amino-3-phenylpropionicacid,dl-;.beta.-Phenylalanine,dl-;DL-alpha-Amino-beta-phenylpropionicacid;FEMANo.3726;CHEBI:28044;COLNVLDHVKWLRT-UHFFFAOYSA-N;alpha-Aminohydrocinnamicacid,dl-;DL-.beta.-Phenyl-.alpha.-alanine;EINECS205-756-7;MFCD00064225

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+]

Potential Use in Pain Management

Some studies suggest DLPA might enhance the pain-relieving effects of opioids. A clinical study observed that DLPA supplementation alongside opioids seemed to improve pain relief and potentially alleviate depression in patients with chronic pain PubMed: . However, more research is needed to confirm these findings and understand the underlying mechanisms.

Potential Use in Depression Treatment

Potential Use in Other Conditions

Limited research has investigated the use of DLPA for various other conditions. These include:

  • Attention Deficit Hyperactivity Disorder (ADHD): Studies haven't shown any significant benefit of DLPA for ADHD symptoms RxList: .
  • Parkinson's Disease: Research suggests D-phenylalanine, a specific form of phenylalanine, might improve symptoms, while DLPA appears to be less effective WebMD: .
  • Alcohol Withdrawal Symptoms: Early research suggests a combination of D-phenylalanine, L-glutamine, and L-5-hydroxytryptophan might alleviate some withdrawal symptoms WebMD: .
Origin and Significance

L-phenylalanine is an essential amino acid, meaning the body cannot produce it and must obtain it from food sources like meat, eggs, and dairy. D-phenylalanine is not essential and its role in the body is not fully understood . DLPA is synthesized and used in research to study its potential effects on various conditions .


Molecular Structure Analysis

L-phenylalanine and D-phenylalanine are stereoisomers, meaning they have the same chemical formula (C9H11NO2) but differ in the spatial arrangement of their atoms around a central carbon atom. This difference leads to slightly different properties, despite their identical functional groups. Both isomers share a core structure consisting of a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), a hydrogen atom, and a phenyl group (C6H5). The difference lies in the orientation of the hydrogen atom and the phenyl group relative to the central carbon.


Chemical Reactions Analysis

Synthesis

DLPA is produced in a laboratory setting through various methods, including enzymatic conversion of other amino acids or chemical synthesis from precursors. The specific details of the synthesis process depend on the chosen method.

Decomposition

Like other amino acids, DLPA can undergo various decomposition reactions under extreme temperatures or in the presence of strong acids or bases. The specific products of decomposition would depend on the reaction conditions.

Other Relevant Reactions

As a precursor molecule, L-phenylalanine in DLPA can be converted into several important neurotransmitters, including dopamine, norepinephrine, and epinephrine, through enzymatic reactions within the body. These reactions play a crucial role in brain function and mood regulation.

Balanced Chemical Equation (Example)

The conversion of L-phenylalanine to L-tyrosine, a step in dopamine synthesis, can be represented by the following equation:

C6H5CH2CH(NH2)COOH (L-phenylalanine) + O2 → C6H5CH2CH(NH2)COOH (L-tyrosine) + H2O


Physical And Chemical Properties Analysis

Melting Point

DLPA: 270-275°C .

Boiling Point

Decomposes before boiling .

Solubility

Soluble in water (1.7 g/100 mL at 25°C) .

Stability

Relatively stable under normal storage conditions but can decompose at high temperatures .

pKa Values:

  • Carboxyl group pKa ~ 2.20
  • Amino group pKa ~ 9.10

The potential mechanism of action of DLPA is related to its L-phenylalanine content. L-phenylalanine serves as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine in the brain. These neurotransmitters are involved in mood regulation, pain perception, alertness, and various other physiological functions. Supplementation with DLPA might increase the availability of these neurotransmitters, potentially influencing these processes .

However, the exact mechanism by which DLPA exerts its effects requires further research . Additionally, the role of D-phenylalanine in DLPA's mechanism remains unclear.

Toxicity

DLPA can be toxic at high doses, potentially causing side effects like anxiety, insomnia, headaches, nausea, and heartburn. People with certain medical conditions, such as phenylketonuria (PKU), high blood pressure, or schizophrenia, should avoid DLPA supplementation.

Flammability

DLPA is not flammable .

Reactivity

DLPA can react with strong acids and bases, but it is generally considered stable under normal storage conditions .

Physical Description

Solid
White crystalline platelets; odourless

XLogP3

-1.5

LogP

-1.38 (LogP)
-1.44
-1.38

Melting Point

Mp 318-320 ° dec.
Mp 283-284 ° (rapid heat)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 110 of 111 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Parenteral nutrition

Pharmacology

DL-Phenylalanine is a racemic mixture of phenylalanine, an aromatic amino acid with antidepressant, analgesic and appetite suppressant properties. The antidepressant effect of DL-phenylalanine may be accounted for by its precursor role in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. This agent also plays a role in alleviating mood swings of premenstrual syndrome (PMS), increasing energy and mental alertness and heighten the ability to focus in individuals with attention deficit hyperactivity disorder (ADHD).

Other CAS

63-91-2
673-06-3
150-30-1

Wikipedia

L-phenylalaninium

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Phenylalanine: ACTIVE

Dates

Modify: 2023-08-15

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